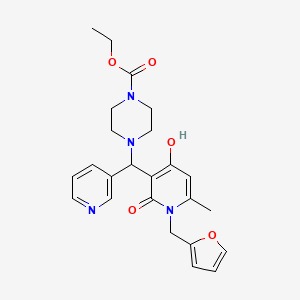![molecular formula C13H13ClF3N3O B3005672 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline CAS No. 955965-30-7](/img/structure/B3005672.png)
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline is a heterocyclic derivative that features a pyrazole core substituted with chloro, methyl, and trifluoromethyl groups, as well as a methoxyaniline moiety. This structure suggests potential for a range of chemical reactivity and biological activity, given the presence of both electron-withdrawing and electron-donating groups which can influence the compound's interaction with various biological targets.
Synthesis Analysis
The synthesis of related pyrazole derivatives often begins with substituted benzamides or benzofuran derivatives as starting materials. For instance, substituted pyrazoline derivatives can be prepared from 5-chloro-2-methoxybenzamides by treating them with methylhydrazine or phenylhydrazine . Similarly, trifluoromethyl-containing heterocycles can be synthesized from 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one through condensation with bifunctional N-nucleophiles . These methods highlight the versatility of pyrazole chemistry and the potential routes that could be adapted for the synthesis of N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and HRMS . In some cases, X-ray crystallography is employed to unambiguously determine the structure, especially when regioisomerism is a concern . The presence of substituents like chloro, methoxy, and trifluoromethyl groups can significantly influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, acryloyl derivatives of benzamides can be reacted with hydrazine hydrate to afford pyrazoline derivatives, which can then be acetylated . Additionally, pyrazolines can be further reacted with secondary amines and paraformaldehyde to yield N-substituted pyrazoline derivatives . The reactivity of the pyrazole ring in N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline could be explored in similar reactions to introduce additional functional groups or to modify its pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by the nature and position of substituents on the aromatic rings. For instance, the absorption and emission spectra of these compounds can vary with the substituents in the N-1 position of the pyrazole moiety and the para position of the benzene moiety . The solvent polarity can also affect the absorption and emission characteristics. These properties are crucial for understanding the behavior of the compound in different environments and can be indicative of its potential applications in materials science or as a pharmacological agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Intermediate in Herbicide Production : This compound has been identified as a key intermediate in the synthesis of certain herbicides. It is prepared through a series of chemical reactions, demonstrating its significance in the agricultural chemical industry (Zhou Yu, 2002).
Hydrogen-bonded Chains in Crystal Structures : Studies have explored its use in forming hydrogen-bonded chains in certain crystal structures, contributing to our understanding of molecular interactions and crystallography (Jorge Trilleras et al., 2005).
Biological and Medicinal Applications
Antibacterial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial activity, indicating potential applications in developing new antimicrobial agents (N. P. Rai et al., 2009).
Antimycobacterial Activity : It has been used to synthesize compounds that demonstrate potent antimycobacterial activities, suggesting its role in treating tuberculosis and related infections (P. E. Almeida da Silva et al., 2008).
Material Science and Catalysis
Synthesis of N-Heterocycles : This compound is involved in the synthesis of CF3-containing N-heterocycles, illustrating its significance in the development of specialized chemical structures for various applications (D. N. Bazhin et al., 2015).
Polymerization Catalysts : Research has identified its derivatives as effective catalysts in the polymerization of certain organic compounds, indicating its utility in material science and industrial chemistry (Sujin Shin et al., 2018).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound could potentially involve further exploration of its synthesis, its physical and chemical properties, and its potential applications. For example, it could be interesting to explore its potential use in pharmaceuticals or as a building block in the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O/c1-20-12(14)10(11(19-20)13(15,16)17)7-18-8-3-5-9(21-2)6-4-8/h3-6,18H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCNJMKBYOKJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CNC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)
![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)
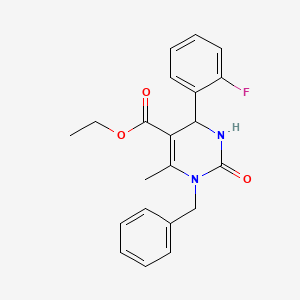
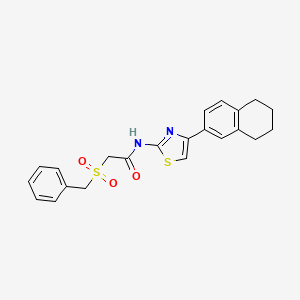
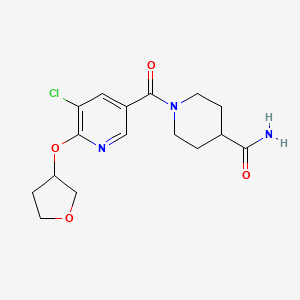
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005599.png)
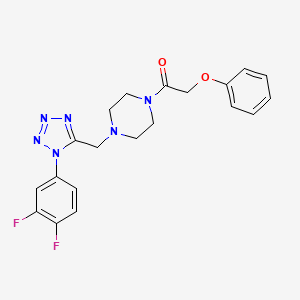
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3005601.png)
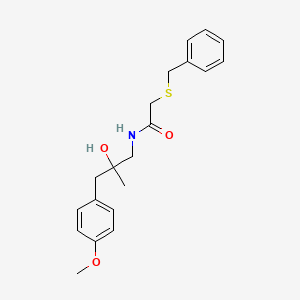
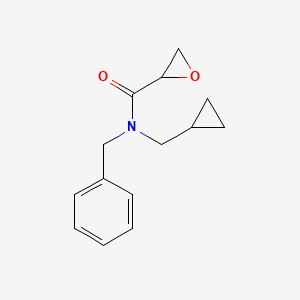
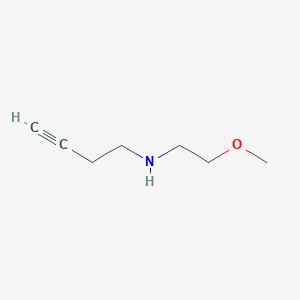
![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)
![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride](/img/structure/B3005610.png)
